molecular formula C27H23N3O B2765273 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one CAS No. 886638-03-5

2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one

Cat. No.: B2765273
CAS No.: 886638-03-5
M. Wt: 405.501
InChI Key: PSUHWZLQBNTFEV-UHFFFAOYSA-N
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Description

2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9400<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and phenyltricyclo intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,10-diaza-9-(2-furyl)-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
  • 2,10-diaza-9-(3-nitrophenyl)-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one

Uniqueness

Compared to similar compounds, 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one stands out due to its indole moiety, which imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O/c31-25-15-18(17-8-2-1-3-9-17)14-24-26(25)27(30-23-13-7-6-12-22(23)29-24)20-16-28-21-11-5-4-10-19(20)21/h1-13,16,18,27-30H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHWZLQBNTFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CNC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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